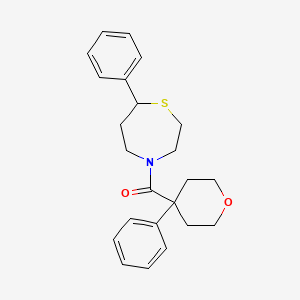
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as PTM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PTM is a heterocyclic compound that contains both a thiazepane and a tetrahydropyran ring in its structure. In
科学的研究の応用
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have an effect on the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation.
作用機序
The mechanism of action of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its binding to the dopamine D3 receptor, which leads to the activation of intracellular signaling pathways. This activation can result in changes in the levels of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can have both biochemical and physiological effects. This compound has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. This compound has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.
実験室実験の利点と制限
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and mood regulation. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations for use in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. This compound also has a relatively low potency, which can limit its usefulness in certain studies.
将来の方向性
There are several future directions for research on (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. One direction is to explore its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research can be done to optimize the synthesis of this compound and to develop more potent analogs of the compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been described in several research articles, and it has been shown to have an affinity for the dopamine D3 receptor. This compound has biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including exploring its therapeutic applications and optimizing its synthesis.
合成法
The synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves the reaction of 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetaldehyde with 2-aminobenzothiazole under basic conditions. The resulting product is then subjected to further reactions to obtain this compound. The synthesis of this compound has been described in several research articles, and the yield and purity of the product have been optimized through various methods.
特性
IUPAC Name |
(4-phenyloxan-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-22(23(12-16-26-17-13-23)20-9-5-2-6-10-20)24-14-11-21(27-18-15-24)19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEWLTQTOBKNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
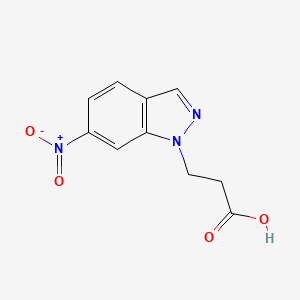
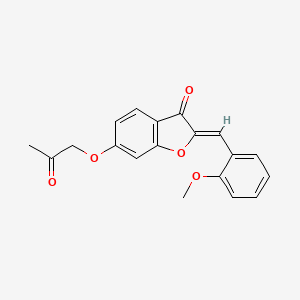
![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)
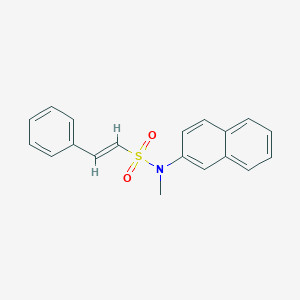
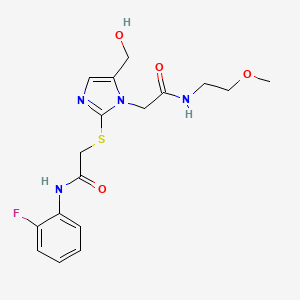
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
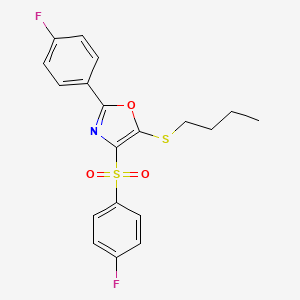

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
